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benzoic acid;silver

Cat. No.: B7799494
M. Wt: 229.99 g/mol
InChI Key: GQCYXEOBZQXHPO-UHFFFAOYSA-N
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Description

Significance in Contemporary Inorganic and Organic Chemistry

Silver benzoate (B1203000) plays a significant role in contemporary chemical research, primarily as a catalyst and reagent in various synthetic transformations lookchem.comsmolecule.com. In organic chemistry, it is recognized for its catalytic activity in reactions such as the Wolff rearrangement, a key method for converting α-diazoketones into ketenes, which are valuable intermediates lookchem.comsmolecule.com. It also serves as a catalyst in the synthesis of β-amino acids from α-amino acids, an application relevant to the pharmaceutical industry lookchem.comlookchem.com. Furthermore, silver benzoate, in conjunction with co-catalysts like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), forms efficient catalytic systems for reactions involving carbon dioxide and ketones, leading to the formation of carboxylic acids and γ-lactone derivatives lookchem.comsmolecule.comresearchgate.net.

In the context of inorganic chemistry and its intersection with organic synthesis, silver(I) salts, including silver benzoate, are crucial additives in various transition-metal catalyzed reactions, particularly C-H activation reactions nih.gov. Their ability to interact with halide ions, forming insoluble silver halides, helps drive catalytic cycles nih.gov. Additionally, silver(I) salts can form bimetallic species bridged by carboxylate ligands, further influencing catalytic transformations nih.gov. Silver benzoate's role as a silver source and its coordination with organic ligands contribute to its utility in designing new catalytic systems and exploring novel reaction pathways ontosight.aismolecule.com.

Recent research highlights the continued exploration of silver benzoate in facilitating various chemical processes. For instance, it has been shown to facilitate copper-catalyzed C-N coupling reactions acs.org. The compound's unique combination of a silver ion and an aromatic carboxylate ligand provides distinct reactivity compared to other metal carboxylates smolecule.com.

Historical Context of Silver Carboxylates in Chemical Synthesis

The use of silver salts of carboxylic acids in chemical synthesis has a notable historical context, predating the specific focus on silver benzoate in many modern applications. One of the earliest significant examples is the use of silver carboxylates in the Hunsdiecker reaction wikipedia.org. First demonstrated by Alexander Borodin in 1861 using silver acetate (B1210297), and later developed into a general method by Cläre and Heinz Hunsdiecker in the 1930s, the Hunsdiecker reaction involves the reaction of silver salts of carboxylic acids with halogens to produce organic halides wikipedia.org. This reaction is a significant example of decarboxylation and halogenation, reducing the carbon chain length by one atom wikipedia.org. Angelo Simonini's work in the late 19th century further investigated the reactions of silver carboxylates with iodine, revealing how stoichiometry influences the reaction products, sometimes leading to ester formation in what is known as the Simonini reaction wikipedia.org.

Historically, silver carboxylates have been explored for their ability to undergo decarboxylation, often initiated by radical pathways wikipedia.orgunipv.it. The oxidative decarboxylation of carboxylic acids under silver(I)/peroxydisulphate conditions, described in the 1970s, provided a method for generating alkyl radicals for synthetic purposes unipv.it. This historical foundation in radical chemistry and decarboxylation reactions underscores the long-standing recognition of silver carboxylates, including silver benzoate, as valuable reagents in constructing carbon-carbon and carbon-heteroatom bonds. The understanding gained from these early studies has paved the way for the broader application of silver benzoate in contemporary organic and inorganic synthesis as both a catalyst and a reactant lookchem.comsmolecule.comnih.gov.

Selected Physical and Chemical Properties of Silver Benzoate

PropertyValueSource
Molecular FormulaC7H5AgO2 ontosight.aiscbt.com
Molecular Weight228.98 g/mol nih.govsigmaaldrich.com
AppearanceOff-White Crystalline Powder lookchem.comlookchem.com
CAS Number532-31-0 lookchem.comnih.gov
SolubilitySoluble in cold water (385 parts), slightly soluble in alcohol, more soluble in hot water. Insoluble in water. lookchem.comchemicalbook.comsigmaaldrich.com
Melting Point>188°C (decomposition) chemicalbook.com

Key Catalytic Applications of Silver Benzoate

Reaction TypeDescriptionSource
Wolff RearrangementCatalyst for converting α-diazoketones to ketenes. lookchem.comsmolecule.com
β-Amino Acid SynthesisCatalyst for preparing β-amino acids from α-amino acids. lookchem.comlookchem.com
Carbon Dioxide ReactionsComponent of catalytic systems for reactions of CO2 with ketones. lookchem.comsmolecule.comresearchgate.net
C-N Coupling ReactionsFacilitates copper-catalyzed C-N coupling of iodoazoles with nitrogen heterocycles. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6AgO2 B7799494 benzoic acid;silver

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzoic acid;silver
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCYXEOBZQXHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Ag]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6AgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-31-0
Record name Silver benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis and Derivatization Strategies for Silver Benzoate and Its Complexes

Established Synthesis Routes

Established methods for synthesizing silver benzoate (B1203000) primarily involve reactions that lead to the formation and isolation of the silver salt.

A common and straightforward method for synthesizing silver benzoate is through a precipitation reaction in aqueous solution. This typically involves the reaction between a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), and a soluble benzoate salt, such as sodium benzoate (PhCOONa). When equimolar amounts of solutions of these two salts are mixed, silver benzoate, which has limited solubility in water, precipitates out of the solution guidechem.comsmolecule.comorgsyn.org.

The general reaction can be represented as:

AgNO₃(aq) + PhCOONa(aq) → PhCOOAg(s) + NaNO₃(aq)

The solid silver benzoate product is then isolated by filtration, washed with water to remove soluble impurities (like sodium nitrate), and subsequently dried, often under vacuum conditions guidechem.comsmolecule.com. This method is widely used due to its simplicity and the ready availability of the starting materials.

In addition to direct precipitation, silver benzoate can be formed in situ within a reaction mixture, particularly as an intermediate or precursor for further transformations. This technique is often employed in the synthesis of silver nanoparticles or certain silver complexes. For instance, silver benzoate can be used as a source of silver ions in in situ reduction methods to generate silver nanoparticles within a matrix or solution fudutsinma.edu.ngmdpi.com. These methods might involve the use of reducing agents, such as UV light or functionalities within a polymerizing system fudutsinma.edu.ngmdpi.comgoogle.com.

Furthermore, in the synthesis of N-heterocyclic carbene (NHC)-silver complexes, silver salts like silver acetate (B1210297) or silver oxide are frequently used for in situ carbene formation from azolium salts. While not direct in situ formation of silver benzoate itself, this highlights the use of silver salts, including carboxylates, in generating active silver species within a reaction environment that can then be complexed or reacted further nih.govmdpi.commdpi.comnih.gov.

Targeted Synthesis of Silver Benzoate Derivatives

The benzoate anion in silver benzoate can coordinate to silver in various ways, and the silver cation can also coordinate with additional ligands, leading to the formation of diverse silver benzoate complexes. The targeted synthesis of these derivatives often involves the reaction of silver benzoate or a silver salt with specific ligands.

N-Heterocyclic carbene (NHC) ligands are strong σ-donors and have been widely used to form stable complexes with silver(I). The synthesis of NHC-silver(I)-benzoate complexes typically involves the reaction between a pre-formed or in situ generated NHC and a silver benzoate source.

One approach involves generating a free carbene from an imidazolium (B1220033) salt (a common precursor for NHCs) using a base, followed by the reaction of the free carbene with silver benzoate maynoothuniversity.ie. Another common strategy utilizes in situ carbene formation by reacting an azolium salt directly with a silver salt, such as silver acetate or silver oxide, which can then be followed by the introduction of the benzoate ligand or using a silver benzoate starting material nih.govmdpi.commdpi.comnih.gov.

Research has explored various NHC ligands and reaction conditions to synthesize these complexes. For example, complexes with ligands based on the 1,3-dibenzyl-4,5-diphenyl imidazole (B134444) scaffold have been synthesized by reacting a free carbene with silver benzoates under Schlenk conditions maynoothuniversity.ie. Another study reported the synthesis of silver NHC complexes bearing methyl benzoate substituents, synthesized by in situ carbene formation using silver acetate as the base nih.gov. These complexes are often characterized by techniques such as NMR spectroscopy and X-ray crystallography nih.gov.

Triphenylphosphine (B44618) (PPh₃) is another common ligand used in the coordination chemistry of silver. Triphenylphosphine-silver(I)-benzoate complexes can be synthesized by reacting triphenylphosphine with silver benzoate or related silver carboxylates.

Studies have shown the synthesis of such complexes by reacting triphenylphosphine in relative equivalents with relevant silver benzoates maynoothuniversity.ie. For instance, a 2-fluoro-silver benzoate derivative was reacted with one equivalent of triphenylphosphine in dried dichloromethane (B109758) under nitrogen and in darkness to synthesize the corresponding triphenylphosphino silver(I) benzoate complex maynoothuniversity.ie. These reactions often result in the formation of stable coordination complexes where the triphenylphosphine ligands are bound to the silver center, along with the benzoate anion mdpi.com.

Phenanthroline (specifically 1,10-phenanthroline, phen) is a bidentate nitrogen ligand that can form stable complexes with silver. The synthesis of phenanthroline-ligated silver benzoate and aryl complexes has been reported in the context of exploring their reactivity, particularly in catalytic reactions researchgate.netrsc.orgrsc.org.

The synthesis of such complexes can involve the addition of phenanthroline and a sodium benzoate derivative to a silver salt rsc.org. For example, a phenanthroline-ligated silver 2-nitrobenzoate (B253500) complex, (phen)Ag(O₂CC₆H₄-o-NO₂), was synthesized rsc.org. These complexes are of interest for their structural properties and their implications in various chemical transformations, such as oxidative decarboxylative coupling reactions, where a silver benzoate species might play a role in solubilizing the silver oxidant and generating intermediates rsc.org.

Green Chemistry Approaches in Silver Benzoate Synthesis

The synthesis of chemical compounds increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and reduce the generation of hazardous substances. While extensive research explores the use of silver benzoate in various green chemistry applications, such as a precursor for silver nanoparticles synthesized via environmentally friendly methods nih.govresearchgate.nettmv.ac.in, studies specifically detailing alternative green synthesis routes for silver benzoate itself are less extensively documented in the readily available literature.

The most widely reported method for synthesizing silver benzoate involves a simple precipitation reaction between aqueous solutions of silver nitrate and sodium benzoate smolecule.comontosight.ailookchem.comnih.govchemicalbook.comguidechem.com. This method is typically conducted by mixing equimolar amounts of silver nitrate and sodium benzoate dissolved in water smolecule.comlookchem.comnih.govchemicalbook.com. The reaction proceeds as follows:

AgNO₃(aq) + C₇H₅COONa(aq) → C₇H₅COOAg(s) + NaNO₃(aq)

Silver benzoate precipitates out of the solution as a solid, which is then isolated by filtration, washed with water to remove soluble impurities like sodium nitrate, and dried smolecule.comlookchem.comnih.govchemicalbook.com.

This standard synthesis method inherently incorporates several principles of green chemistry:

Safer Solvents and Auxiliaries: The use of water as the solvent is a significant green chemistry advantage, avoiding the need for potentially hazardous or volatile organic solvents tmv.ac.inkahedu.edu.inkahedu.edu.in.

Atom Economy: While a byproduct (sodium nitrate) is formed, the reaction is a direct combination and precipitation, which can offer reasonable atom economy depending on the efficiency of product isolation kahedu.edu.inkahedu.edu.in.

Design for Energy Efficiency: The reaction is typically carried out at room temperature or with mild heating, requiring relatively low energy input compared to reactions necessitating high temperatures or pressures tmv.ac.innih.govorgsyn.org.

Despite these inherent green aspects, the method still produces a stoichiometric amount of sodium nitrate as a byproduct, necessitating its disposal or potential recycling. Future research could explore methods to further enhance the greenness of silver benzoate synthesis, potentially by investigating solvent-free reactions or alternative silver sources and precipitating agents that yield less hazardous or more easily recyclable byproducts.

Silver benzoate's relevance in green chemistry is also highlighted by its use as a starting material in the green synthesis of other valuable materials. For instance, silver benzoate in aqueous solution has been used in a simple and ecologically friendly method for the synthesis of silver nanofibers via laser irradiation researchgate.net. This demonstrates how silver benzoate can be a key component in developing sustainable processes for creating advanced materials.

ReactantsSolventConditionsProductReported Yield
Silver nitrate, Sodium benzoateWaterRoom temperature, stirringSilver benzoate85% nih.gov

Further research into alternative synthetic pathways for silver benzoate, focusing on minimizing byproduct formation and utilizing renewable resources where feasible, would contribute to the development of even greener production methods for this compound.

Advanced Structural Elucidation and Coordination Chemistry of Silver Benzoate Systems

Single-Crystal X-ray Diffraction Analyses of Silver(I)-Benzoate Adducts

X-ray diffraction studies on silver(I)-benzoate adducts have revealed a range of fascinating structural motifs, influenced by factors such as the presence of ancillary ligands and steric effects.

Dimeric Coordination Motifs: The [AgOBn]₂ Dimer Formation

A prevalent coordination motif observed in silver(I)-benzoate chemistry is the formation of dimeric units, often described as [AgOBn]₂ dimers, where OBn represents the benzoate (B1203000) ligand. In these dimers, pairs of silver ions are typically bridged by two benzoate groups, often related by an inversion center. acs.org This bridging mode results in the formation of an eight-membered metallacycle. acs.org In some silver(I) compounds featuring benzoate and neutral pyridyl ligands, the silver(I) ions exhibit a four-coordinate geometry, bonding with two oxygen atoms from the benzoate ligand, one nitrogen atom from the pyridyl ligand, and one silver ion within the dimeric unit. acs.org The dimeric structure of silver benzoate has been noted to cause steric hindrance around the silver center in certain applications. researchgate.net

Ladder-Type Coordination Polymers and Extended Networks

Silver(I)-benzoate systems can extend beyond discrete dimeric units to form higher-dimensional structures, including ladder-type coordination polymers and more extensive networks. A novel ladder-type coordination polymer involving silver(I), 4,4'-bipyridine (B149096), and a substituted benzoate ligand has been synthesized and characterized by single-crystal X-ray diffraction. researchgate.netiucr.orgnih.govsemanticscholar.org In such structures, the "legs" of the ladder can be formed by bridging ligands like 4,4'-bipyridine and silver ions, with the "rungs" potentially constructed by Ag-Ag interactions. iucr.orgnih.gov The ancillary benzenecarboxylate ligand can play a crucial role in the design and architecture of topologically distinct coordination networks, including 1D zigzag, ladder-like, and tubular-like chains, as well as 2D gridlike undulating nets. acs.org The formation of 2D and 3D coordination polymer networks can result from ligands bridging silver atoms that are connected via Ag-Ag argentophilic interactions. znaturforsch.com Extended networks can be constructed by linking metal ions with multiply-coordinating polydentate ligands. rsc.org

Supramolecular Isomerism in Silver(I) Compounds

Supramolecular isomerism, where compounds have the same chemical composition but different crystal structures, is a phenomenon observed in silver(I) chemistry, including systems involving benzoate or related ligands. researchgate.netdntb.gov.uaacs.orgresearchgate.netrsc.org This can lead to diverse structural features and network topologies despite identical stoichiometry. acs.org Factors such as synthetic conditions, temperature, pH, and solvent can influence the formation of different supramolecular isomers. researchgate.net The interplay of various interactions dictates the final supramolecular architecture. acs.org

Noncovalent Interactions in Crystal Packing and Supramolecular Assemblies

Argentophilic Interactions

Argentophilic interactions, referring to attractive interactions between closed-shell silver(I) ions, are a notable type of noncovalent interaction observed in the crystal structures of silver(I) compounds, including those with benzoate ligands. iucr.orgznaturforsch.comnih.govwikipedia.orgmdpi.comfigshare.comacs.orgtandfonline.com These interactions can contribute to the stability of the structures. acs.org Ag+···Ag+ distances in silver(I) compounds can vary, and while sometimes similar to those found in metallic silver, they are considered intramolecular argentophilic interactions in these complexes. acs.org Argentophilic interactions, along with other forces like hydrogen bonding and π-π stacking, can influence the formation of extended networks and supramolecular chains in silver(I) coordination polymers. znaturforsch.comacs.org The strength and directionality of noncovalent interactions, including argentophilic interactions, are crucial in controlling the self-assembly and construction of supramolecular systems and coordination polymers. researchgate.net

Noncovalent interactions beyond argentophilic interactions also play a role. These include interactions between silver cations and aromatic rings (Ag+···(C)aromatic) acs.org, hydrogen bonding (such as O-H···O, N-H···O, and C-H···O) researchgate.netnih.govmdpi.commdpi.com, π-π stacking interactions between aromatic rings nih.govmdpi.commdpi.com, and weaker C-H···π and C-O···π interactions nih.gov. The balance and interplay of these various noncovalent interactions are critical in determining the final crystal packing and the resulting supramolecular architecture. acs.orgresearchgate.net

Host-Guest Chemistry in Pyrazolate-Based Systems

While the direct host-guest chemistry of silver benzoate with pyrazolates is not explicitly detailed in the search results, related studies on coinage metal pyrazolates highlight their ability to form supramolecular assemblies and engage in host-guest interactions with various molecules, including electron-rich arenes and fullerenes researchgate.net. Silver pyrazolates can form open-chain oligomers or helical 1D polymers, promoting self-organization nih.gov. This suggests a potential for silver benzoate, in the presence of suitable pyrazolate ligands, to participate in similar host-guest phenomena, where the pyrazolate framework could act as a host for the benzoate or other guest molecules. Research on pyrazolate-based metal-organic frameworks (MOFs) also indicates their tunability for adsorption properties, relevant to host-guest chemistry dntb.gov.ua.

Role of Hydrogen Bonding and π-π Stacking

Hydrogen bonds, such as C-H···O, O-H···O, and N-H···O interactions, are commonly observed, providing additional assembly forces that can lead to the formation of 2D layers or 3D networks researchgate.netmdpi.com. The strength of hydrogen bonding can be influenced by the presence of π-π stacking interactions, where the stacking arrangement of aromatic rings can enhance the hydrogen bonding ability of adjacent atoms rsc.orgnih.gov.

For instance, in some coordination polymers, highly ordered 2D structures are stabilized by a combination of π-π stacking and hydrogen-bonding interactions researchgate.net. The interplay between these forces dictates the final arrangement of molecules in the solid state.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the types and percentages of intermolecular contacts in crystal structures, including those of silver benzoate systems and coordination polymers containing benzoate ligands nih.goviucr.orgresearchgate.netmdpi.com. This analysis provides insights into the nature of interactions responsible for crystal packing stability.

The Hirshfeld surface maps the points on the surface of a molecule where it comes into contact with neighboring molecules. Associated 2D fingerprint plots provide a quantitative breakdown of the different types of intermolecular contacts, such as H···H, C···H/H···C, O···H/H···O, and π-π interactions researchgate.netmdpi.com.

Studies employing Hirshfeld surface analysis on coordination polymers involving benzoate or similar ligands have shown that H···H contacts are often the most prevalent, followed by interactions involving carbon and hydrogen atoms (C···H/H···C) and those involving oxygen and hydrogen atoms (O···H/H···O), which correspond to hydrogen bonding researchgate.netmdpi.com. These analyses help to understand the dominant forces driving crystal packing and the relative contributions of different intermolecular interactions.

For example, in a ladder-type silver(I) coordination polymer with a related benzoate ligand, Hirshfeld surface analysis was carried out to detail the intermolecular interactions nih.goviucr.org. Similarly, in a study of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld surface analysis indicated that H···H, H···C/C···H, H···N/N···H, and O···H/H···O interactions were the most important contributions to crystal packing researchgate.net.

Here is a conceptual example of how Hirshfeld surface analysis data might be presented for a silver benzoate system, based on common findings for similar compounds:

Intermolecular Contact TypeContribution Percentage (%)
H···HXX.X
C···H/H···CYY.Y
O···H/H···OZZ.Z
Ag···OAA.A
Ag···C (π-interactions)BB.B
π···πCC.C
OtherDD.D

(Note: The percentages above are illustrative and would be derived from specific crystallographic data and Hirshfeld surface analysis of a particular silver benzoate structure.)

Variable Coordination Environments of Silver(I) Centers

Silver(I) centers in silver benzoate systems and related complexes exhibit variable coordination environments, influenced by the nature of the ligands and the crystal packing effects dntb.gov.ua. Silver(I) is known for its flexibility in coordination geometry, commonly adopting linear, trigonal, tetrahedral, and even octahedral arrangements, with coordination numbers ranging from 2 to 6 rsc.orgsci-hub.se.

In silver carboxylate complexes, the carboxylate group can coordinate to silver in various modes, including monodentate, bidentate chelating, or bridging (syn-syn, syn-anti) acs.orgresearchgate.net. In silver benzoate, the benzoate ligand typically coordinates through its carboxylate oxygen atoms.

Studies on silver(I) compounds with benzoate and other ligands have revealed diverse coordination patterns. For instance, silver(I) ions can bond with oxygen atoms from the benzoate ligand, nitrogen atoms from other co-ligands (like pyridyl), and even engage in argentophilic interactions (Ag···Ag bonds) acs.org. These interactions can lead to dimeric units or extended polymeric structures sci-hub.seacs.orgresearchgate.net.

The coordination number of silver(I) in these complexes can vary. In some dimeric silver benzoate structures, the silver ions can be effectively three-coordinate with a trigonal coordination geometry, considering only the bonds to oxygen and nitrogen atoms and excluding intramolecular Ag···Ag interactions acs.org. However, including Ag···Ag contacts, the coordination can appear higher, sometimes described as distorted tetrahedral or even octahedral in certain coordination polymers sci-hub.seresearchgate.net.

Here is a table summarizing potential coordination environments observed for silver(I) in benzoate or related carboxylate systems, based on the search results:

Coordination NumberObserved Geometry (Examples)Ligand Types InvolvedKey Interactions
2LinearCarboxylate O, N-donorAg-O, Ag-N
3Trigonal PlanarCarboxylate O, N-donorAg-O, Ag-N
4Distorted TetrahedralCarboxylate O, N-donor, Ag···AgAg-O, Ag-N, Argentophilic
>4 (e.g., 6)Octahedral (often distorted)Carboxylate O, N-donor, Anions, Ag···AgAg-O, Ag-N, Ag-Anion, Argentophilic

The variability in the coordination environment of silver(I) highlights the rich structural chemistry of silver benzoate and its potential to form diverse supramolecular structures depending on the synthesis conditions and the presence of other molecular building blocks.

Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and molecular structures within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Ag-O Vibrations

FTIR spectroscopy is utilized to investigate the vibrational modes of silver benzoate (B1203000). Studies have reported the presence of a stretching vibration corresponding to the Ag-O bond. For instance, research on silver nanoparticles embedded in alkyd resin, synthesized using silver benzoate, identified an FTIR peak at 696 cm⁻¹ attributed to the stretching vibration of the Ag-O bond. fudutsinma.edu.ngfudutsinma.edu.ngresearchgate.net

Raman Spectroscopy for Functionalized Systems

Raman spectroscopy is applied to study silver benzoate, particularly in functionalized systems or when it is used as a precursor for nanoparticle formation. The Raman spectrum of a silver benzoate methanol (B129727) solution after laser irradiation has shown new peaks, including those at 431 cm⁻¹ and 836 cm⁻¹ assigned to the νs C-C of the benzene (B151609) ring and δ(COO⁻) respectively, a shoulder at 1391 cm⁻¹ (νs(COO⁻)), and a peak at 1601 cm⁻¹ (νs C-C in the benzene ring). researchgate.netnih.gov These observed peaks, with the exception of a shoulder at 3067 cm⁻¹, are characteristic of benzoic acid. researchgate.net The appearance of these new peaks can be explained by the surface-enhanced Raman scattering (SERS) effect on silver nanoparticles formed during irradiation. researchgate.netnih.gov Raman spectroscopy has also been used to characterize functionalized monolayer graphene prepared using silver benzoate, where changes in band intensities suggested laser-triggered functionalization and the SERS effect of formed silver nanoparticles. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei within a molecule, aiding in structural assignment. 1H NMR spectroscopy has been employed in the characterization of silver benzoate. Reported 1H NMR data for silver benzoate in DMSO-d6 include shifts at 7.990, 7.446, and 7.400 ppm. chemicalbook.com Analysis of 1H and 13C NMR spectra, including studies at higher frequencies, has been crucial for structurally characterizing complexes formed from reactions involving silver benzoate, enabling the assignment of benzenoid hydrogens and providing insights into the influence of the metal center. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Plasmon Resonance

UV-Vis spectroscopy is widely used to investigate the electronic transitions of silver benzoate and, more commonly in recent research, to confirm the formation and characterize the surface plasmon resonance (SPR) of silver nanoparticles synthesized using silver benzoate as a precursor. The formation of silver nanoparticles from silver benzoate solution has been confirmed by UV-Vis spectrophotometry showing a surface plasmon resonance at 455 nm. fudutsinma.edu.ngfudutsinma.edu.ngresearchgate.net Other studies have also observed SPR peaks in the UV-Vis spectra of silver nanoparticles derived from silver benzoate, with peak positions varying depending on factors like particle size and morphology. researchgate.netmdpi.comacs.orggoogle.comgoogle.com For instance, size-dependent UV-Vis absorption spectra of silver nanowires showed a red shift and broadening of the SPR peak with increasing diameter. acs.org The presence of nanoparticles is indicated by prominent features in the UV-visible region due to electronic transitions and surface plasmon resonance. google.comgoogle.com

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for analyzing the morphology, size, and structure of materials. SEM and TEM have been extensively used to characterize silver nanoparticles synthesized from silver benzoate precursors. SEM images of silver nanoparticles prepared using silver benzoate have shown spherical shapes. lautechnanotech.com TEM analysis of deposits from a silver benzoate precursor has demonstrated the formation of crystalline silver particles with diameters on the order of 100–200 nm. mdpi.com SEM images have also revealed faceted morphology for nanoparticles derived from silver benzoate, with size distributions varying based on the solvent used. mdpi.com Studies using SEM have reported mean particle sizes for silver nanoparticles synthesized from silver benzoate solutions, with values around 60 nm and minimum sizes in the range of 20 nm, limited by the SEM resolution. acs.org TEM analysis provides information on morphology, crystalline structure, and particle size distribution. researchgate.netmdpi.comnewartscollege.ac.in For example, TEM images have shown quasi-spherical seeds transforming into decahedral silver nanoparticles with increasing size over time. researchgate.net

Computational and Theoretical Investigations of Silver Benzoate

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. It is particularly valuable for investigating the reactivity and electronic properties of compounds like silver benzoate (B1203000), providing details about energy landscapes, transition states, and charge distribution.

Kinetics and Thermochemistry of Radical Reactions with Benzoate Anion

While directly focusing on silver benzoate, studies on the reactivity of the benzoate anion with radicals, particularly the hydroxyl radical (OH•), are relevant to understanding the potential behavior of the benzoate moiety in silver complexes. DFT calculations have been employed to investigate the kinetics and thermochemistry of the addition and abstraction reactions of the OH radical with the benzoate anion. These studies consider various reaction pathways, including addition to the ipso-, ortho-, meta-, and para-carbons of the phenyl ring, as well as hydrogen atom abstraction from these positions. scirp.orgoalib.com

DFT calculations have predicted that both addition and abstraction reactions of the OH radical with the benzoate anion are exoergic. scirp.orgoalib.com Based on calculated rate constants using transition state theory, the hydrogen atom abstraction from the ortho position has been determined to be a favored pathway, followed by ortho OH addition. scirp.orgoalib.com The presence of hydrogen bonds in the transition states can influence the reaction rates. scirp.org Different DFT functionals (e.g., UB3LYP, UCAM-B3LYP, UmPW1PW91, and UM06-2X) and basis sets (e.g., 6-311++G(2d,2p)) have been utilized in these investigations, often including solvent effects to better mimic experimental conditions. scirp.orgoalib.com

Predictive Modeling for Decarboxylation Rates of Silver Benzoate Complexes

Decarboxylation, the removal of a carboxyl group, is a significant reaction pathway for metal carboxylates. Predictive modeling using DFT has been applied to study the decarboxylation rates of silver benzoate complexes. Research has indicated that the field effect parameter (F) has a substantial influence on the rate of decarboxylation of well-defined silver benzoate complexes. acs.orgmolaid.com This finding is significant for understanding and potentially overcoming limitations in the scope of carboxylic acid coupling partners in decarboxylative coupling reactions. acs.org

Computational studies, including those utilizing DFT, have explored the mechanism of decarboxylation in silver-catalyzed reactions. publish.csiro.audntb.gov.ua For instance, investigations into the gas-phase extrusion-insertion reactions of a silver complex involving a benzoate ligand, studied through mass spectrometry and DFT calculations, have provided insights into the generation of organosilver intermediates via carbon dioxide extrusion. publish.csiro.au DFT calculations using a solvent continuum model have suggested that barriers associated with pathways involving direct attack by a non-coordinated benzoate are lower than those for coordinated silver benzoate in certain reactions. publish.csiro.au

Molecular Dynamics Simulations of Solvation Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with solvents over time. For silver benzoate, MD simulations can provide insights into its solvation structure and dynamics in different environments.

Studies involving benzoate-based ionic liquids, which can be synthesized using silver benzoate, have employed force field molecular dynamics simulations to investigate their structure and dynamics, including solvation behavior. mdpi.comsemanticscholar.org These simulations have revealed strong and long-lived hydrogen bonds, as well as significant π-π stacking interactions between the aromatic anion (including benzoate) and the cation. mdpi.comsemanticscholar.org While these studies focus on ionic liquids containing the benzoate anion, the methodologies and insights into solvation and intermolecular interactions are relevant to understanding the behavior of silver benzoate in solution.

Furthermore, dual-level combined quantum mechanical and molecular mechanical (QM/MM) potentials have been used in molecular dynamics simulations to study the solvation induction of free energy barriers of decarboxylation reactions of carboxylates, including the benzoate ion, in aqueous solution. acs.org These simulations help understand the interplay between intrinsic stereoelectronic effects and solute-solvent interactions in determining reaction rates. acs.org

Analysis of Noncovalent Interaction Strengths via Quantum Chemical Methods

Noncovalent interactions, such as hydrogen bonds, π-π stacking, and argentophilic interactions (Ag-Ag interactions), play crucial roles in determining the solid-state structures and supramolecular assemblies of metal complexes, including those of silver benzoate. Quantum chemical methods are essential for analyzing the nature and strengths of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plot index are computational tools used to analyze non-covalent interactions. researchgate.netmdpi.com These methods can provide quantitative and qualitative insights into the physical nature of weak interactions within crystal structures and molecular complexes. researchgate.netmdpi.com

In silver(I) compounds involving benzoate and other ligands, quantum chemical calculations have been used to assess the roles of metal-involved interactions, such as Ag+···Ag+, Ag+···(C)aromatic, and Ag+···X(C) (where X is a halogen). acs.orgacs.org These studies help determine the dominant interactions stabilizing crystal packing and influencing molecular geometries. acs.orgacs.org For example, in certain silver(I)-pyridyl compounds with benzoate, Ag+···Ag+ and Ag+···(C)aromatic interactions have been identified as primary preorganizing factors. acs.orgacs.org The strengths of these interactions can vary depending on the ligands and their substituents. acs.orgacs.org

Catalytic Applications and Reaction Mechanisms of Silver Benzoate

Organic Transformations Mediated by Silver Benzoate (B1203000)

Silver benzoate plays a crucial role as a catalyst or additive in several important organic reactions, enabling the synthesis of complex molecules under specific conditions.

Silver benzoate is an effective catalyst for the functionalization of carbon dioxide, a readily available and renewable C1 feedstock. ncats.ioresearchgate.net In conjunction with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), a catalytic amount of silver benzoate creates an efficient system for the reaction between CO₂ and various ketones. ncats.ioresearchgate.net This process is particularly effective for ketones that have an alkyne group at an appropriate position, leading to the formation of γ-lactone derivatives, a type of carboxylic acid derivative, in good to high yields under mild conditions. researchgate.net Silver-catalyzed reactions are a key area of research for transforming CO₂ into more valuable chemical building blocks. nih.govresearchgate.netrsc.org

The Wolff rearrangement is a critical reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of dinitrogen. wikipedia.org This rearrangement can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.orgorganic-chemistry.org Silver benzoate is a commonly employed metal catalyst, alongside silver(I) oxide, for this transformation. wikipedia.org The use of a silver catalyst significantly lowers the reaction temperature compared to thermal methods, which can require temperatures between room temperature and 750°C. organic-chemistry.orgjk-sci.com The ketene intermediate is highly reactive and is typically trapped in situ by nucleophiles like water, alcohols, or amines to generate carboxylic acid derivatives, or it can undergo [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org The microwave-assisted Wolff rearrangement of Nα-Boc-/Z-protected amino diazoketones in the presence of silver benzoate has been shown to be a rapid and efficient method for producing β-amino acids in high yield and purity. acs.org However, it has been noted that in some cases, the reaction may be one of acid catalysis rather than specific silver catalysis, as similar decompositions of α-diazopropiophenones can be effected by silver trifluoroacetate (B77799) and various metallic nitrates, but not by silver benzoate. rsc.org

Silver benzoate has been shown to significantly facilitate copper-catalyzed C-N coupling reactions, particularly in the heteroarylation of iodoazoles. acs.orgnih.gov The coupling of iodo-oxazoles with 2-pyridinone, which typically results in low yields, can be substantially improved by using silver benzoate as an additive with a copper(I) iodide (CuI) catalyst and a 4,7-dimethoxy-1,10-phenanthroline (B1245073) ligand. acs.orgnih.govnih.gov This methodology provides synthetically useful yields of the desired N-(oxazol-4-yl)pyridones. nih.gov The role of the silver additive is likely to sequester the iodide byproduct, which can inhibit the catalytic cycle. acs.org This approach is versatile, allowing for the coupling of various iodo-heterocycles with 2-pyridinone and different NH-containing heterocycles with 4-iodo-oxazole. nih.gov

Table 1: Scope of Iodo-Heterocycle Coupling with 2-Pyridone Using a CuI/Silver Benzoate System

Iodo-HeterocycleProductYield (%)
2-iodo-5-phenyl-oxazole2-substituted product63%
5-iodo-2-phenyloxazole5-substituted product49%
4-iodo-5-methyl-2-phenyloxazole4-substituted product41%

Data sourced from research on copper-catalyzed C-N coupling. acs.orgnih.gov

The Hunsdiecker reaction is a decarboxylative halogenation where silver salts of carboxylic acids react with halogens to produce organic halides. studysmarter.co.ukorganic-chemistry.orgvedantu.com When silver benzoate is used as the substrate, it reacts with bromine to yield bromobenzene, along with the precipitation of silver bromide and the release of carbon dioxide. algoreducation.com

The reaction mechanism is believed to proceed through a free-radical chain. organic-chemistry.orgchemistry-reaction.com Initially, silver benzoate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. vedantu.comchemistry-reaction.com This intermediate then undergoes homolytic cleavage of the weak oxygen-bromine bond to form a carboxyl radical and a bromine radical. The carboxyl radical subsequently loses a molecule of carbon dioxide to form a phenyl radical, which then reacts with a bromine radical to form the final product, bromobenzene. chemistry-reaction.com

Reaction Equation: C₆H₅COOAg + Br₂ → C₆H₅Br + CO₂ + AgBr algoreducation.com

This reaction provides a direct method for converting aromatic carboxylic acids into their corresponding aryl bromides. studysmarter.co.ukchemistry-reaction.com

Oxidative decarboxylative coupling (ODC) reactions are valuable for creating functionalized arenes from accessible carboxylic acids. acs.org In many of these reactions, which are often catalyzed by palladium or copper, silver salts like silver benzoate are employed as stoichiometric oxidants. acs.org These silver salts are believed to be responsible for the crucial decarboxylation step. acs.org

The precise mechanism and the role of silver and copper species have been a subject of study. One proposed pathway in a decarboxylative etherification suggested that a silver(I) benzoate species undergoes decarboxylation to generate a silver(I) aryl intermediate. rsc.org However, studies on phenanthroline-ligated copper and silver benzoate complexes indicate that commonly proposed copper(I) and silver(I) aryl species are unlikely intermediates in the oxidative reaction. rsc.org Instead, evidence suggests that a copper(II) benzoate species, potentially formed by the oxidation of a copper(I) species by the silver(I) oxidant, undergoes the decarboxylative coupling, pointing to an unexpected copper(II)-based pathway. rsc.orgrsc.org The rate of decarboxylation of silver benzoate complexes is significantly influenced by the electronic properties (the field effect parameter) of the substituents on the benzoate ring. acs.orgnih.govacs.org

Role of Silver Benzoate as a Precursor in Catalyst Synthesis

Beyond its direct role in organic reactions, silver benzoate is a valuable precursor for the synthesis of other catalytic materials, most notably silver nanoparticles (AgNPs). researchgate.net The thermal decomposition of silver benzoate can yield pure silver nanoparticles. It is also used in other synthesis methods, such as in situ reduction techniques. researchgate.net Additionally, silver benzoate has been used as a precursor in the impregnation method to synthesize silver and nickel-based catalysts on a γ-Al2O3 support for applications in plasma-catalytic oxidation of pollutants like toluene. researchgate.net The unique reactivity, stability, and recyclability of nanosilver catalysts make them of great interest for the efficient synthesis of fine chemicals. rsc.org

Mechanistic Insights into Silver-Mediated Catalysis

Silver benzoate (benzoic acid;silver) serves as a versatile reagent and catalyst in several key organic transformations. The mechanistic underpinnings of its catalytic activity often involve the unique properties of the silver(I) ion as a Lewis acid and an oxophile, combined with the role of the benzoate anion as a nucleophile or leaving group. The following sections detail the mechanistic pathways of reactions where silver benzoate plays a pivotal role.

Prévost Reaction: Anti-Dihydroxylation of Alkenes

The Prévost reaction is a classic method for the anti-dihydroxylation of alkenes, yielding trans-1,2-diols. The reaction utilizes a stoichiometric amount of silver benzoate and iodine. The mechanism is a well-established, multi-step process where the silver ion is critical for activating the halogen and facilitating key intramolecular steps.

The accepted mechanism proceeds as follows:

Formation of Iodinium Benzoate: Silver benzoate reacts rapidly with iodine to form a highly reactive iodinium benzoate intermediate, precipitating silver iodide.

Cyclic Iodonium (B1229267) Ion Formation: The electrophilic iodine species adds across the alkene double bond to form a cyclic iodonium ion.

Nucleophilic Opening: The benzoate anion attacks one of the carbon atoms of the cyclic iodonium ion in a stereospecific Sɴ2 reaction, leading to the formation of a trans-1,2-iodo benzoate intermediate.

Anchimeric Assistance and Oxonium Formation: The neighboring carbonyl group of the benzoate ester provides anchimeric (neighboring group) assistance. It displaces the iodide intramolecularly to form a stable cyclic benzoxonium (B1193998) ion (or dioxoanyl carbocation). This step is crucial for controlling the stereochemistry and prevents a direct second substitution by another benzoate anion.

Second Nucleophilic Attack: A second benzoate anion performs another Sɴ2 attack on the benzoxonium ion, resulting in an inversion of configuration at the attacked carbon. This leads to the formation of a trans-1,2-dibenzoate ester.

Hydrolysis: The final step involves the hydrolysis of the dibenzoate ester to yield the final anti-diol product.

Table 1: Mechanistic Steps of the Prévost Reaction

StepReactantsKey IntermediateProcess
1Silver Benzoate, IodineIodinium BenzoateReagent Activation
2Alkene, Iodinium BenzoateCyclic Iodonium IonElectrophilic Addition
3Cyclic Iodonium Ion, Benzoatetrans-1,2-iodo benzoateSɴ2 Nucleophilic Attack
4trans-1,2-iodo benzoateCyclic Benzoxonium IonIntramolecular Sɴ2 / Anchimeric Assistance
5Cyclic Benzoxonium Ion, Benzoatetrans-1,2-dibenzoateSɴ2 Nucleophilic Attack
6trans-1,2-dibenzoate, Wateranti-1,2-diolHydrolysis

Wolff Rearrangement

Silver salts, including silver benzoate, are effective catalysts for the Wolff rearrangement, which converts an α-diazoketone into a highly reactive ketene intermediate. This rearrangement is a cornerstone of the Arndt-Eistert homologation, a method for elongating a carboxylic acid by one methylene (B1212753) unit. Specifically, the use of silver benzoate has been documented in the synthesis of protected β-amino acids from α-amino diazoketones.

The precise mechanism of the silver-catalyzed Wolff rearrangement has been a subject of extensive study, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate.

Catalyst Role: The silver(I) catalyst coordinates to the α-diazoketone, lowering the activation energy for the decomposition compared to purely thermal methods. This coordination facilitates the extrusion of dinitrogen (N₂), a very stable leaving group. Some research suggests that the true catalytic species may be in-situ generated silver nanoclusters.

Mechanistic Pathways:

Concerted Mechanism: In this pathway, the loss of the dinitrogen molecule occurs simultaneously with the 1,2-migration of an alkyl or aryl group (R₁). This is often favored when the α-diazoketone can adopt an s-cis conformation, where the migrating group and the nitrogen leaving group are anti-periplanar.

Stepwise (Carbene) Mechanism: Alternatively, the silver catalyst can promote the loss of nitrogen to form a silver-associated carbene or a free α-ketocarbene intermediate. This highly reactive carbene then undergoes the 1,2-rearrangement to form the ketene product. The stepwise mechanism is often implicated when side products from carbene insertion reactions (e.g., with the solvent) are observed.

Regardless of the exact pathway, the rearrangement step proceeds with retention of configuration in the migrating group. The resulting ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the synthesis of β-amino acids, the ketene is trapped by water or an alcohol to produce the corresponding carboxylic acid or ester.

Table 2: Silver Benzoate in the Synthesis of β-Amino Acids via Wolff Rearrangement

SubstrateCatalyst SystemKey IntermediateProduct TypeResearch Finding
Nα-Boc-/Z-protected amino diazoketonesSilver Benzoate / Microwave IrradiationKetenesBoc-/Z- protected-β-amino acidsReaction is rapid, efficient, and complete, yielding products in good purity and yield.

Carboxylation of Ketones

Silver benzoate, in combination with a strong, non-nucleophilic base, can catalyze the carboxylation of certain ketones with carbon dioxide (CO₂). A notable example is the carboxylation of ketones that also contain an alkyne moiety. This reaction proceeds under mild conditions to generate lactone derivatives.

A plausible mechanism for this transformation involves the following steps:

Enolate Formation: The strong base, such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), deprotonates the ketone at the α-carbon to form an enolate.

Carboxylation: The silver(I) ion acts as a Lewis acid, coordinating to and activating the CO₂ molecule. The enolate then attacks the activated carbon dioxide, forming a β-ketocarboxylate intermediate.

Intramolecular Cyclization: The newly formed carboxylate undergoes a subsequent intramolecular reaction, such as cyclization involving the alkyne group, to yield the final lactone product.

In this catalytic cycle, the silver catalyst facilitates the key C-C bond-forming step with carbon dioxide, a molecule that is typically unreactive.

Nanomaterials Derived from Silver Benzoate: Synthesis and Advanced Applications

Synthesis of Silver Nanoparticles (AgNPs) from Silver Benzoate (B1203000) Precursors

The generation of silver nanoparticles from silver benzoate can be achieved through several sophisticated methods, each offering distinct advantages in controlling the size, shape, and properties of the resulting nanomaterials.

In Situ Reduction Methods

In situ reduction is a powerful technique for synthesizing AgNPs directly within a host matrix, ensuring uniform dispersion and strong interfacial interactions. This method is particularly effective in the creation of polymer nanocomposites. In a typical process, a silver benzoate solution is mixed with a polymer resin, such as an alkyd resin derived from seed oils like Jatropha or cottonseed. scispace.comfudutsinma.edu.ngresearchgate.net The benzoate ions act as a precursor to silver nanoparticles, which are formed through a reduction process within the polymer matrix. The formation of AgNPs is often confirmed by a visible color change in the mixture and can be further characterized using UV-visible spectrophotometry, which typically shows a surface plasmon resonance peak characteristic of AgNPs. fudutsinma.edu.ng For instance, in the synthesis of silver nanoparticles embedded in Jatropha seed oil-derived alkyd resin, the appearance of a surface plasmon resonance at 455 nm confirmed the formation of AgNPs. scispace.comfudutsinma.edu.ng This in situ approach not only simplifies the synthesis process but also enhances the antimicrobial and antifouling properties of the resulting composite material. researchgate.netmdpi.com

PrecursorHost MatrixCharacterization MethodKey Finding
Silver Benzoate SolutionJatropha Seed Oil Alkyd ResinUV-visible spectrophotometry, FTIR spectroscopyFormation of AgNPs confirmed by surface plasmon resonance at 455 nm and Ag-O bond vibration at 696 cm⁻¹. scispace.comfudutsinma.edu.ng
Silver BenzoateCottonseed Oil Alkyd ResinUV-visible spectroscopy, FTIR, SEMSuccessful immersion of silver nanoparticles into the alkyd resin, enhancing its properties for surface coatings. researchgate.net

Laser-Induced Synthesis of Silver Nanofibers

A direct and environmentally friendly approach for synthesizing silver nanofibers involves the use of laser irradiation on a silver benzoate water solution. researchgate.net This method eliminates the need for additional chemicals, templates, or complex multi-stage processes. By irradiating the interface between a substrate and a silver benzoate solution with a continuous wave unfocused laser beam (e.g., at a wavelength of 448 nm), long, winding silver nanofibers can be directly deposited onto the substrate surface. researchgate.net The process begins with the photodecomposition of the silver benzoate precursor, leading to the nucleation and subsequent growth of the silver phase into a nanofiber morphology. researchgate.net These nanofibers form a continuous and homogeneous coating, which has shown significant potential for applications in broadband sensing. researchgate.net

PrecursorSynthesis MethodResulting NanostructureKey Advantage
Silver Benzoate Water SolutionLaser Irradiation (448 nm)Long, winding silver nanofibersSimple, scalable, one-step, and ecologically friendly synthesis directly on a substrate. researchgate.net

Sonochemical Approaches for Metal Selenide (B1212193) Nanoparticles

Sonochemistry provides a facile and efficient route for the synthesis of metal selenide nanoparticles, and silver benzoate has been successfully employed as a novel silver precursor in this context. researchgate.net In a typical sonochemical synthesis of silver selenide (Ag₂Se) nanoparticles, silver benzoate is reacted with a selenium source, such as selenium tetrachloride (SeCl₄), under ultrasonic irradiation. researchgate.net The high-energy environment created by acoustic cavitation facilitates the chemical reaction and the formation of nanoparticles. nih.govwisdomlib.org This method is notable for its simplicity in preparation and separation of the final product. The resulting Ag₂Se nanoparticles can be characterized by various techniques, including X-ray diffraction, scanning electron microscopy, and transmission electron microscopy, to confirm their composition and morphology. researchgate.net To the best of our knowledge, the use of silver benzoate for the sonochemical synthesis of silver selenide nanoparticles was a novel approach at the time of its initial reporting. researchgate.net

Silver PrecursorSelenium SourceSynthesis MethodProduct
Silver BenzoateSeCl₄SonochemicalSilver Selenide (Ag₂Se) Nanoparticles researchgate.net

Integration of Silver Benzoate-Derived Nanoparticles in Functional Materials

The nanoparticles synthesized from silver benzoate precursors can be integrated into various functional materials to impart novel properties and enhance performance in a range of applications.

Polymer Composites (e.g., Alkyd Resins)

A significant application of silver benzoate-derived nanoparticles is their incorporation into polymer composites, particularly alkyd resins used in surface coatings. scispace.comfudutsinma.edu.ngresearchgate.net By embedding these nanoparticles into the resin matrix, the resulting composite material exhibits enhanced properties, most notably antimicrobial activity. fudutsinma.edu.ng For example, alkyd resins embedded with silver nanoparticles have shown significant zones of inhibition against various pathogenic bacteria and fungi. fudutsinma.edu.ng The performance characteristics of these composites as binders in paint formulations have been evaluated, demonstrating good solvent resistance, excellent light fastness, and rapid air-drying times. fudutsinma.edu.ngresearchgate.net This makes them promising candidates for the development of antimicrobial surface coatings. fudutsinma.edu.ng

Polymer MatrixNanoparticle SourceEnhanced PropertyApplication
Jatropha Seed Oil Alkyd ResinSilver BenzoateAntibacterial and antifungal activityAntimicrobial surface coatings scispace.comfudutsinma.edu.ng
Cottonseed Oil Alkyd ResinSilver BenzoateChemical resistance, rapid dryingSurface coatings industry researchgate.net
Pine Seed Oil Alkyd ResinSilver BenzoateAntimicrobial activityAntimicrobial surface coatings sciencepubco.comsciencepubco.com

Surface-Enhanced Raman Scattering (SERS) Substrates

The unique plasmonic properties of silver nanostructures make them excellent candidates for Surface-Enhanced Raman Scattering (SERS) substrates, which can dramatically amplify the Raman signals of adsorbed molecules. ornl.govresearchgate.net The silver nanofibers synthesized directly from a silver benzoate water solution via laser irradiation have been shown to be highly effective as SERS substrates. researchgate.net These nanofiber coatings provide a homogeneous and reproducible surface with a high enhancement factor, on the order of 10⁷, across a broad spectral region. researchgate.net This allows for the detection of analytes at very low concentrations, with a reported experimental detection limit of 10⁻¹¹ M. researchgate.net The strong interaction between the silver surface and analytes, such as benzoic acid derivatives, is crucial for the SERS enhancement mechanism. researchgate.net The high reproducibility and sensitivity of these substrates make them valuable for practical broadband sensing and the detection of various chemical and biological species. researchgate.net

NanostructureSynthesis Method from Silver BenzoateSERS Enhancement FactorKey Application
Silver NanofibersLaser-induced synthesis~10⁷Broadband sensing and detection of analytes at low concentrations researchgate.net

Control of Nanoparticle Morphology and Size through Precursor Properties

The synthesis of silver nanomaterials with tailored morphology and size is a critical area of research, as these physical characteristics dictate the material's physicochemical and biological properties. When using silver benzoate as a precursor, the ability to control the final nanoparticle dimensions relies on the careful manipulation of several key synthesis parameters. These include the concentration of the silver benzoate precursor, the nature and concentration of capping agents, and the type of solvent used in the reaction medium. The thermal decomposition of silver benzoate is a common method to produce pure silver nanoparticles, and controlling the reaction conditions is paramount to achieving desired outcomes.

The fundamental principle involves controlling the nucleation and subsequent growth of the silver nanoparticles. The precursor concentration directly influences the number of silver nuclei formed in the initial stage of the reaction. Higher precursor concentrations can lead to the formation of a larger number of nuclei, which can then grow into larger particles. google.com

Capping agents, or stabilizers, play a crucial role in preventing the uncontrolled growth and aggregation of nanoparticles. researchgate.net These molecules adsorb to the surface of the newly formed nanoparticles, providing steric or electrostatic stabilization. pradeepresearch.org The choice of capping agent and its concentration can not only control the final size but also direct the shape of the nanoparticles, leading to morphologies such as spheres, rods, or triangles. researchgate.net

The solvent system is another critical factor, influencing the solubility of the silver benzoate precursor and the capping agent, as well as affecting the reaction kinetics. The polarity and viscosity of the solvent can impact the diffusion of reactants and the stability of the resulting nanoparticles. For instance, in the synthesis of silver nanoparticles using silver benzoate as a precursor in a solvent system of N,N-dimethylformamide (DMF) and dimethylacetamide (DMAc), a mean particle size of approximately 40 nm was achieved. acs.org

Research findings have demonstrated a clear correlation between these precursor properties and the resulting nanoparticle characteristics. While specific comprehensive studies detailing a wide range of parameter variations for silver benzoate are not abundant, the principles derived from studies using other silver precursors like silver nitrate (B79036) are generally applicable.

Influence of Precursor Concentration

The concentration of the silver salt precursor is a key determinant of the final nanoparticle size. An increase in the precursor concentration typically leads to an increase in the average particle size. This is attributed to the increased availability of silver ions for particle growth after the initial nucleation phase.

Table 1: Effect of Silver Precursor Concentration on Nanoparticle Size (Illustrative Data)

PrecursorPrecursor ConcentrationResulting Average Nanoparticle SizeMorphology
Silver BenzoateNot Specified~40 nmNot Specified
Silver Nitrate0.5 mM~23.87 nmSpherical
Silver Nitrate0.9 mM~25.16 nmSpherical

Role of Capping Agents

Capping agents are instrumental in controlling both the size and morphology of silver nanoparticles by preventing aggregation and passivating the nanoparticle surface. The choice of capping agent can have a profound effect on the final product.

Table 2: Influence of Capping Agent on Silver Nanoparticle Characteristics (Illustrative Data)

Capping AgentResulting Average Nanoparticle SizeMorphology
Gelatin6-12 nmSpherical, uniform
Chitosan20-40 nmAsymmetric, agglomerated
Polyvinylpyrrolidone (PVP)<10 nmSpherical
Carboxymethyl cellulose (B213188) (CMC)9.5 nmTriangular

Effect of Solvents and Other Synthesis Conditions

The reaction environment, including the solvent and temperature, significantly impacts the synthesis of silver nanoparticles. Thermal decomposition is a common method for precursors like silver benzoate, where temperature control is critical for determining particle size.

Table 3: Impact of Synthesis Environment on Nanoparticle Size (Illustrative Data)

Solvent SystemTemperatureResulting Average Nanoparticle Size
DMF/DMAc (with Silver Benzoate precursor)Not Specified~40 nm
Ethylene Glycol70°C15-43 nm
Ethylene GlycolRoom Temperature8-24 nm

Mechanistic Research on Biological Interactions of Silver Species Derived from Benzoate

Interaction of Silver Ions/Nanoparticles with Microbial Cellular Components

The antimicrobial action of silver species involves multifaceted interactions with essential microbial cellular components. These interactions can lead to significant damage and dysfunction within the cell.

Targeting Thiol-Containing Proteins and Enzymes

A key mechanism of silver toxicity involves the high affinity of silver ions for thiol (-SH) groups found in cysteine residues of proteins and enzymes. eurekalert.orgfrontiersin.orgnih.govfrontiersin.orgwounds-uk.com Silver ions readily bind to these thiol groups, forming stable silver-sulfur bonds. This binding can alter the conformation of proteins, inactivate essential enzymes, and disrupt vital metabolic pathways within the microbial cell. nih.govwounds-uk.comnih.govmdpi.comsci-hub.se Specifically, silver ions have been shown to inactivate respiratory enzymes by interacting with disulfide bonds and blocking active sites, thus inhibiting cellular respiration. wounds-uk.comnih.govmdpi.comsci-hub.se

Membrane Disruption and Permeability Enhancement

Silver species, particularly silver nanoparticles and released silver ions, can interact with the microbial cell membrane, leading to structural damage and increased permeability. scirp.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov The accumulation of silver nanoparticles on the cell surface can disrupt the integrity of the lipid bilayer. nih.govmdpi.com Silver ions can also bind to phospholipid membranes and membrane-bound proteins, altering membrane fluidity and composition. frontiersin.orgfrontiersin.orgmdpi.com This disruption enhances membrane permeability, causing leakage of essential intracellular components like potassium ions and ultimately leading to cell lysis. nih.govfrontiersin.orgsci-hub.senih.gov Changes in zeta potential due to the interaction of silver nanoparticles with bacterial membrane proteins can further enhance membrane permeability. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Silver species are known to induce the generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress. scirp.orgfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govplos.org ROS, such as superoxide (B77818) radicals (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH), are highly reactive molecules that can damage various cellular components, including lipids, proteins, and DNA. scirp.orgnih.govnih.gov The generation of ROS can occur through redox reactions involving silver ions or by the disruption of the electron transport chain in the cell membrane due to the affinity of silver nanoparticles for the membrane. nih.govnih.gov Elevated levels of ROS overwhelm the cell's antioxidant defense mechanisms, resulting in oxidative stress and subsequent cellular damage and death. nih.govnih.gov

DNA Damage Pathways

Silver species can interact with microbial DNA, leading to various forms of damage and inhibiting essential DNA-related processes. scirp.orgnih.goveurekalert.orgfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govacs.orgplos.org Silver ions can bind to DNA molecules, potentially causing DNA damage and genomic instability. scirp.orgnih.govfrontiersin.org They can intercalate with DNA, binding specifically to GC groups, and inhibit DNA replication. eurekalert.orgnih.govwounds-uk.comsci-hub.seplos.org Silver nanoparticles have also been observed to penetrate bacterial cells and interact with DNA, disrupting DNA replication and potentially leading to DNA damage. nih.govfrontiersin.orgnih.govacs.org Oxidative stress induced by silver species can also contribute to DNA damage. nih.govnih.gov

Elucidation of Molecular and Cellular Responses

Research has aimed to elucidate the specific molecular and cellular responses of microbes to silver species, providing a deeper understanding of the mechanisms of toxicity.

Protein Dysfunction Investigations

Investigations into protein dysfunction have revealed that silver species can significantly impact the activity and function of a wide range of microbial proteins. scirp.orgnih.govfrontiersin.orgdovepress.comrsc.org As mentioned earlier, the interaction of silver ions with thiol groups is a major contributor to protein inactivation. eurekalert.orgfrontiersin.orgnih.govfrontiersin.orgwounds-uk.com Proteomic analysis has shown changes in the expression and function of various proteins, including heat shock proteins and bacterial cell coating proteins, upon exposure to silver nanoparticles. frontiersin.org Silver nanoparticles can also affect bacterial signal transduction by dephosphorylating tyrosine residues on peptide substrates, ultimately impacting cellular responses. nih.gov Research has also identified specific silver-binding proteins within microbial cells. frontiersin.org

Protein/Process TargetedObserved EffectRelevant Mechanism(s)
Thiol-containing proteins/enzymesInactivation, altered conformation, disruption of metabolic pathways. eurekalert.orgfrontiersin.orgnih.govfrontiersin.orgwounds-uk.commdpi.comsci-hub.seBinding to thiol (-SH) groups. eurekalert.orgfrontiersin.orgnih.govfrontiersin.orgwounds-uk.commdpi.comsci-hub.se
Respiratory enzymesInhibition of cellular respiration. wounds-uk.comnih.govmdpi.comsci-hub.seInteraction with disulfide bonds, active site blocking. wounds-uk.comnih.govmdpi.comsci-hub.se
Membrane-bound enzymes/proteinsInactivation, disruption of membrane function. frontiersin.orgmdpi.comsci-hub.seInteraction with thiol groups, alteration of membrane structure. frontiersin.orgmdpi.comsci-hub.se
Signal transduction proteinsAltered signaling pathways. nih.govDephosphorylation of tyrosine residues. nih.gov
Heat shock proteinsChanges in expression. frontiersin.orgCellular stress response. frontiersin.org

Inhibition of Biofilm Formation Mechanisms

Biofilms are complex microbial communities encased in an extracellular matrix, providing protection against antimicrobial agents and host immune responses. Silver species, including silver nanoparticles which can be synthesized using silver benzoate (B1203000), have demonstrated the ability to inhibit biofilm formation researchgate.netnih.govmdpi.comfrontiersin.org. While the precise mechanisms can vary depending on the specific silver species and microbial strain, several key pathways are hypothesized to be involved.

One proposed mechanism involves the interference of silver ions with proteins and enzymes crucial for microbial adherence and quorum sensing (QS) scirp.org. Quorum sensing is a cell-to-cell communication system that regulates gene expression, including genes involved in biofilm development mdpi.com. By disrupting QS signaling, silver species can impede the coordinated behavior required for biofilm maturation.

Studies have shown that silver nanoparticles can significantly attenuate biofilm formation in bacteria such as Pseudomonas aeruginosa nih.govscirp.org. Research indicates that sub-minimum inhibitory concentrations (MIC) of silver can inhibit microbial adherence and impair biofilm formation without necessarily affecting bacterial growth or cell viability scirp.org. This suggests a mechanism that specifically targets the processes involved in biofilm structure and development, rather than solely relying on direct bactericidal effects.

Furthermore, the interaction of silver nanoparticles with the bacterial cell surface can alter membrane properties, potentially hindering the initial adhesion steps necessary for biofilm initiation nih.gov. The accumulation of silver nanoparticles in the bacterial membrane and the formation of "pits" in the cell wall have been observed, which can increase membrane permeability and lead to cell damage, indirectly impacting biofilm integrity researchgate.net.

The effectiveness of silver in inhibiting biofilm formation can be influenced by factors such as the concentration of silver, the bacterial cell number, and the specific strain's resistance mechanisms nih.gov. For instance, the inhibition rate of silver nanoparticles against Pseudomonas aeruginosa biofilm was found to be highest at specific concentrations and bacterial densities nih.gov.

Mechanisms of Microbial Resistance to Silver Compounds

Despite the potent antimicrobial activity of silver compounds, microorganisms can develop resistance through various mechanisms. These mechanisms are complex and can involve a combination of interrelated systems nih.gov. Understanding these resistance strategies is crucial for the continued efficacy of silver-based antimicrobial agents.

One primary mechanism of bacterial resistance involves the reduction of silver ions (Ag⁺) to their less reactive metallic form (Ag⁰) nih.govresearchgate.net. Bacteria can also induce the aggregation of silver particles, particularly silver nanoparticles, which reduces their effective surface area and limits their interaction with the bacterial cell nih.govresearchgate.netupol.cz.

Efflux pumps play a significant role in silver resistance by actively transporting silver ions or nanoparticles out of the bacterial cell nih.govresearchgate.net. This prevents the accumulation of toxic intracellular concentrations of silver. Some studies have identified specific efflux systems, such as the Cus efflux system in Escherichia coli, that contribute to silver resistance frontiersin.org.

Bacteria can also prevent the entry of silver into the cell or reduce contact with silver particles through various defense mechanisms nih.govresearchgate.net. This can involve alterations in the cell membrane or cell wall composition, which may reduce the binding or permeability of silver species.

Biofilm formation itself can act as a defense mechanism against silver compounds nih.govresearchgate.net. The extracellular polymeric substance (EPS) matrix of biofilms can sequester silver particles, preventing them from reaching the bacterial cells within the community researchgate.net. Bacteria within biofilms may also exhibit altered physiological states that contribute to increased tolerance to silver.

Other mechanisms of silver resistance include mutations in genes related to silver transport, metabolism, or stress response researchgate.netfrontiersin.org. Bacteria can also modulate the surface charge of their cell membranes or activate general defense and repair mechanisms to counteract silver-induced damage nih.govresearchgate.net. For example, some bacteria increase the production of proteins like flagellin, which can cause silver nanoparticles to aggregate and lose their antibacterial activity upol.cz.

It is also important to note that bacterial resistance to antibiotics can sometimes contribute to resistance against silver compounds through co-selection mechanisms researchgate.netfrontiersin.org.

While research has elucidated several mechanisms of silver resistance, the full extent of these processes, particularly in response to silver species derived from benzoate, continues to be investigated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

Future research will likely delve deeper into the design and synthesis of novel coordination polymers and supramolecular assemblies incorporating silver benzoate (B1203000). The ability of the benzoate ligand to adopt different coordination modes with silver ions, coupled with the propensity of silver(I) to form diverse coordination geometries and argentophilic interactions, offers fertile ground for creating structures with tailored properties.

Studies have already demonstrated the formation of coordination polymers with silver and carboxylate ligands, highlighting the influence of the organic ligand on the resulting structure. For instance, a study on a silver coordination polymer with a pyridyl-carboxylate ligand showed the formation of infinite cluster ribbons with Ag···Ag contacts ranging from 3.06 to 3.27 Å, where the carboxylate group bridged silver atoms. sci-hub.se Another example involved a ladder-type silver(I) coordination polymer utilizing a dibenzoic acid derivative and 4,4'-bipyridine (B149096), exhibiting Ag—Ag interactions. iucr.org

Future work could focus on:

Utilizing substituted benzoic acid ligands to control the dimensionality and topology of silver coordination polymers. Varying substituents on the phenyl ring can influence steric and electronic properties, impacting how the benzoate ligand binds to silver and how these units assemble.

Incorporating ancillary ligands, such as N-heterocycles or phosphines, alongside benzoate to create mixed-ligand coordination frameworks with enhanced structural complexity and potentially synergistic properties.

Exploring the use of different silver salts in conjunction with benzoic acid to investigate the role of the counterion in the crystallization and resulting structure of supramolecular assemblies.

Investigating the dynamic nature of silver benzoate coordination networks, including solid-state transformations triggered by external stimuli such as temperature or guest molecule adsorption. Studies on silver(I)-perfluorocarboxylate coordination polymers with diimine ligands have shown solid-state transformations upon gas adsorption, suggesting similar behavior might be explored for silver benzoate systems. whiterose.ac.uk

These explorations aim to create new materials with potential applications in areas such as gas adsorption, sensing, catalysis, and luminescence, leveraging the specific structural features and interactions within these novel architectures.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The application of advanced spectroscopic techniques for the real-time monitoring of reactions involving silver benzoate is a promising area for future research. Understanding the reaction mechanisms and intermediates requires sensitive and in situ analytical methods.

Surface-enhanced Raman spectroscopy (SERS) has shown potential in probing the interaction of benzoate species with silver surfaces. A study using SERS to investigate the acid/base chemistry of immobilized 2-mercaptobenzoic acid on a silver surface demonstrated that the technique could reveal interactions between the benzoate group and the silver surface, as well as potential-dependent responses of the carboxylate stretching mode indicative of charge transfer interactions. osti.gov

Future research could utilize and develop spectroscopic probes to:

Monitor the formation and transformation of silver benzoate species during synthesis processes, providing insights into reaction kinetics and mechanisms.

Investigate the interaction of silver benzoate with other reactants or substrates in catalytic cycles, helping to identify active species and reaction pathways.

Study the stability and degradation of silver benzoate-containing materials under various environmental conditions using techniques like in situ spectroscopy.

Employ time-resolved spectroscopic methods to capture transient intermediates in reactions catalyzed or mediated by silver benzoate.

Advancements in spectroscopic techniques, coupled with computational modeling, will be crucial for gaining a fundamental understanding of the behavior of silver benzoate in complex chemical environments.

Predictive Modeling for Rational Catalyst and Material Design

Computational modeling plays a vital role in understanding the properties and reactivity of chemical compounds and is expected to be increasingly applied to silver benzoate systems for rational design of catalysts and materials.

Density Functional Theory (DFT) and other computational methods can provide insights into electronic structure, reaction pathways, and interaction energies. For instance, computational studies have been used to understand the role of silver additives in copper-catalyzed C–N coupling reactions, suggesting that silver can reduce the rate-limiting step through Ag–I interaction and oxidative addition on silver. acs.org Furthermore, a predictive model has been developed for the decarboxylation of silver benzoate complexes, highlighting the influence of the field effect parameter on the reaction rate. acs.orgnih.gov

Future research directions in predictive modeling include:

Developing more sophisticated computational models to predict the preferred coordination modes and self-assembly behavior of silver benzoate with various organic ligands, guiding the synthesis of novel coordination polymers.

Utilizing computational chemistry to screen potential silver benzoate-based catalysts for specific reactions, predicting their activity and selectivity based on calculated reaction barriers and intermediates.

Modeling the interaction of silver benzoate with surfaces or interfaces to understand its behavior in heterogeneous catalysis or in the formation of functional coatings.

Employing machine learning approaches trained on experimental and computational data to accelerate the discovery and design of new silver benzoate-based materials with desired properties.

Integrating computational predictions with experimental validation will enable a more efficient and targeted approach to developing new applications for silver benzoate.

Sustainable Synthesis and Application of Silver Benzoate Materials

The development of sustainable methods for the synthesis and application of silver benzoate and related materials is a critical future research direction. Traditional chemical synthesis methods often involve hazardous solvents and generate considerable waste.

Green synthesis approaches, which utilize environmentally friendly solvents, renewable resources, and less toxic reagents, are gaining prominence in nanomaterial synthesis. While much of the green synthesis research focuses on silver nanoparticles using plant extracts or microorganisms, the principles can be extended to the synthesis of silver salts like silver benzoate. researchgate.netnih.govbeilstein-journals.org

Future research in sustainable synthesis and application could focus on:

Exploring novel green chemistry routes for the synthesis of silver benzoate, potentially using bio-based reducing agents or alternative environmentally benign solvents.

Developing methods for the recovery and recycling of silver from silver benzoate-containing materials at the end of their lifecycle, minimizing waste and promoting a circular economy.

Investigating the use of silver benzoate in catalytic processes that are inherently more sustainable, such as reactions in water or using renewable feedstocks.

Designing silver benzoate-based materials with reduced silver content while maintaining or enhancing performance, thereby lowering the reliance on a precious metal.

The emphasis on sustainability will drive the development of more environmentally conscious methods for producing and utilizing silver benzoate.

Interdisciplinary Approaches in Materials Science and Chemical Biology Utilizing Silver Benzoate Systems

The interdisciplinary application of silver benzoate systems across materials science and chemical biology represents a significant area for future exploration. The unique properties of silver, combined with the versatility of the benzoate ligand, offer opportunities for novel functionalities.

In materials science, silver benzoate can serve as a precursor for the synthesis of silver nanoparticles and other silver nanostructures. ncats.ioacs.orgnih.govresearchgate.net Future research could explore the controlled synthesis of silver nanostructures with specific morphologies and properties by using silver benzoate as a template or reactant.

In chemical biology, while direct biological applications of silver benzoate require careful consideration due to potential toxicity (which is outside the scope of this article), the fundamental interactions of silver benzoate with biological molecules or systems at a research level could be explored. Studies on silver complexes with N-heterocyclic carbenes bearing benzoate substituents have been reported, hinting at the potential for designing silver-containing compounds with specific interactions relevant to biological systems. mdpi.com

Future interdisciplinary approaches could involve:

Developing silver benzoate-derived materials for biomedical research applications, such as antimicrobial coatings or components in biosensors, while adhering to strict research protocols and focusing on fundamental interactions.

Investigating the use of silver benzoate in the synthesis of hybrid materials with controlled interfaces between organic and inorganic components for applications in catalysis or sensing.

Exploring the potential of silver benzoate in facilitating specific chemical transformations relevant to the synthesis of biologically active molecules, as seen in its use as an additive in C-N coupling reactions. acs.org

Studying the interactions of silver benzoate with biomolecules in controlled in vitro settings to understand potential mechanisms of action or interaction at a molecular level, strictly for research purposes and without discussing dosage or safety in living organisms.

These interdisciplinary efforts will leverage the distinct attributes of silver benzoate to address challenges and create innovative solutions in diverse scientific fields.

Q & A

Q. Table 1. Structural Parameters of Benzoic Acid (Single-Crystal XRD)

ParameterValueReference
Space GroupP21/e
O···O Bridge Distance2.633 Å
C–C Bond Length1.388 Å (avg)

Q. Table 2. Experimental Design for Solubility Studies

VariableRange TestedMethod
Temperature20–80°CRSM
Solvent PolarityWater, Ethanol, DMFUV-Vis
Ionic Strength0.1–1.0 M NaNO₃Conductivity

Guidelines for Rigorous Inquiry

  • Avoid Ambiguity : Define "silver-benzoic acid system" contextually (e.g., colloidal vs. crystalline phases).
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary methods) .
  • Citation Best Practices : Use primary sources for structural data and avoid over-reliance on reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.